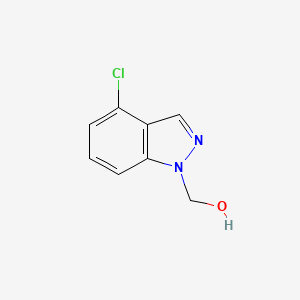
(4-Chloro-1H-indazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1H-indazol-1-yl)methanol is a chemical compound belonging to the indazole family, characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement, cost reduction, and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-1H-indazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
- Oxidation products include 4-chloro-1H-indazole-1-carboxaldehyde and 4-chloro-1H-indazole-1-carboxylic acid.
- Reduction products include 1H-indazol-1-ylmethanol.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
(4-Chloro-1H-indazol-1-yl)methanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (4-Chloro-1H-indazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1H-indazole: Lacks the chloro and hydroxymethyl substituents, resulting in different biological activities.
4-Chloro-1H-indazole: Similar structure but lacks the hydroxymethyl group.
(4-Chloro-1H-indazol-1-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group
Uniqueness: (4-Chloro-1H-indazol-1-yl)methanol’s unique combination of chloro and hydroxymethyl groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(4-chloroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |
InChI Key |
GINNAOGWJLCVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2CO)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















